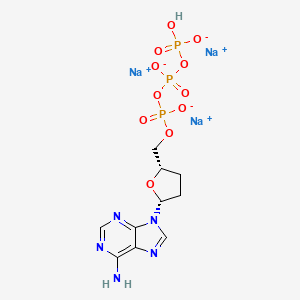
ddATP trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyadenosine 5’-triphosphate trisodium, commonly known as ddATP trisodium, is a synthetic nucleotide analog. It is an active metabolite of 2’,3’-dideoxyinosine and functions as a chain-elongating inhibitor of DNA polymerase. This compound is widely used in molecular biology, particularly in DNA sequencing and research on viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ddATP trisodium involves the chemical modification of adenosine. The process typically includes the removal of the 2’ and 3’ hydroxyl groups from the ribose sugar, followed by the addition of a triphosphate group. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes multiple purification steps to ensure high purity and yield. The final product is often provided as a solution in water, with a purity of ≥98.0% .
Chemical Reactions Analysis
Types of Reactions
ddATP trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Hydrolysis: Breaking down the compound in the presence of water.
Phosphorylation: Addition of phosphate groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating Agents: Such as phosphoric acid derivatives.
Protective Groups: To safeguard specific functional groups during synthesis.
Solvents: Such as water and organic solvents
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of this compound, which are used in different biochemical assays and research applications .
Scientific Research Applications
ddATP trisodium has a wide range of scientific research applications, including:
DNA Sequencing: Used in the Sanger method for DNA sequencing.
Viral Research: Inhibits viral DNA synthesis, making it useful in studying viral replication mechanisms.
HIV Research: Inhibits HIV reverse transcriptase, thus preventing viral replication.
Cell Cycle Studies: Used to study DNA damage and repair mechanisms .
Mechanism of Action
ddATP trisodium exerts its effects by inhibiting DNA polymerase. It acts as a chain-terminating inhibitor, preventing the elongation of the DNA strand during replication. This inhibition occurs because this compound lacks the 3’ hydroxyl group necessary for forming phosphodiester bonds, thus halting DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP): Another chain-terminating inhibitor used in DNA sequencing.
2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP): Similar in function to ddATP trisodium but with a different base.
2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP): Used in similar applications as this compound
Uniqueness
This compound is unique due to its specific inhibition of DNA polymerase and its role as an active metabolite of 2’,3’-dideoxyinosine. Its ability to terminate DNA chain elongation makes it particularly valuable in DNA sequencing and antiviral research .
Properties
Molecular Formula |
C10H13N5Na3O11P3 |
|---|---|
Molecular Weight |
541.13 g/mol |
IUPAC Name |
trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
InChI Key |
WOYWGDWPYDSCTN-PXJNTPRPSA-K |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-](/img/structure/B12332098.png)
![1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-](/img/structure/B12332105.png)
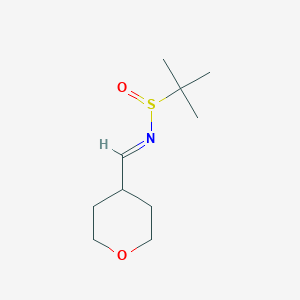
![[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate](/img/structure/B12332108.png)

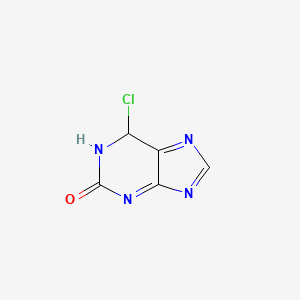
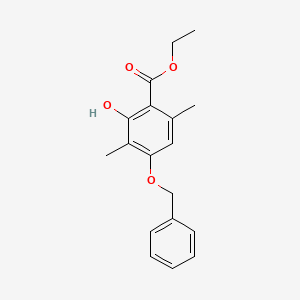



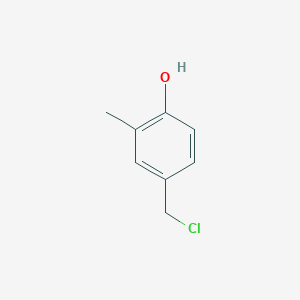
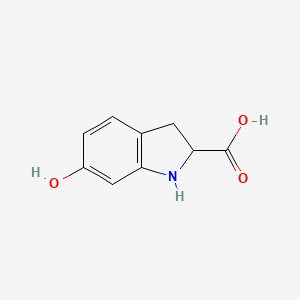
![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)
